

# (S)-3-Amino-3-(4-cyanophenyl)propanoic acid molecular structure

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## Compound of Interest

Compound Name: (S)-3-Amino-3-(4-cyanophenyl)propanoic acid

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An In-depth Technical Guide to the Molecular Structure of **(S)-3-Amino-3-(4-cyanophenyl)propanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-3-Amino-3-(4-cyanophenyl)propanoic acid** is a non-proteinogenic  $\beta$ -amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyanophenyl moiety and defined stereochemistry at the  $\beta$ -carbon make it a valuable building block for synthesizing peptidomimetics, modulating peptide conformations, and developing novel therapeutic agents, particularly in neuropharmacology. This guide provides a detailed examination of its molecular structure, physicochemical properties, and anticipated spectroscopic profile. Furthermore, it outlines robust, field-proven protocols for its synthesis via the Rodionov reaction and subsequent enantioselective separation using enzymatic kinetic resolution, offering researchers a comprehensive resource for the practical application of this versatile compound.

## Introduction: The Significance of Aryl-Substituted $\beta$ -Amino Acids

$\beta$ -Amino acids are structural isomers of the canonical  $\alpha$ -amino acids, with the amino group attached to the second carbon (the  $\beta$ -carbon) from the carboxyl group. This seemingly minor structural shift imparts profound changes in their chemical and biological properties. Peptides constructed from  $\beta$ -amino acids, known as  $\beta$ -peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a critical advantage in drug design.<sup>[1]</sup> They also adopt stable, predictable secondary structures, including helices and sheets, making them excellent scaffolds for mimicking the architectures of natural proteins.

**(S)-3-Amino-3-(4-cyanophenyl)propanoic acid**, a derivative of  $\beta$ -phenylalanine, incorporates a cyano-substituted aromatic ring. This feature is particularly valuable for several reasons:

- **Structural Rigidity:** The phenyl group provides conformational constraint, which is crucial for designing ligands with high receptor affinity and selectivity.
- **Electronic Properties:** The electron-withdrawing nitrile group ( $C\equiv N$ ) alters the electronic landscape of the aromatic ring, influencing non-covalent interactions such as  $\pi$ -stacking and hydrogen bonding, which are critical for molecular recognition at a receptor binding site.
- **Synthetic Handle:** The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile anchor point for further molecular elaboration.

This compound serves as a key building block in the synthesis of novel drugs targeting amino acid pathways and has been utilized in neuropharmacology research to probe synaptic transmission.<sup>[2]</sup> Its ability to mimic natural amino acids while introducing unique structural and electronic features makes it an attractive tool for exploring new therapeutic avenues.<sup>[2]</sup>

## Molecular Structure and Physicochemical Properties

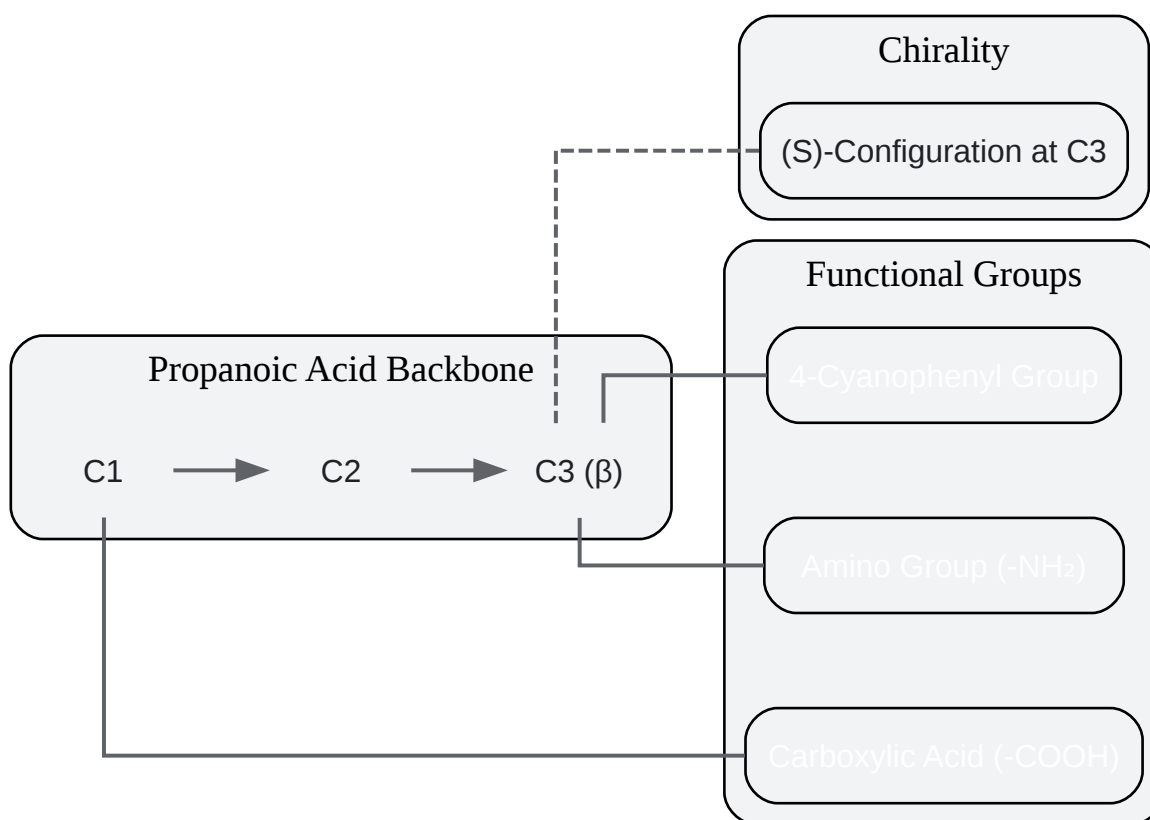
### Core Structure and Functional Groups

The molecule's architecture consists of a three-carbon propanoic acid backbone. The key features are:

- A chiral center at the C3 ( $\beta$ ) position.

- A primary amino group (-NH<sub>2</sub>) attached to the chiral C3 carbon.
- A 4-cyanophenyl group also attached to the C3 carbon, providing steric bulk and specific electronic properties.
- A carboxylic acid group (-COOH) at the C1 position.

Below is a diagram illustrating the core molecular structure.



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Caption: Logical relationship of the core components of the molecule.

## Stereochemistry

The designation "(S)" refers to the absolute configuration at the C3 stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino and 4-cyanophenyl groups is critical, as biological systems are inherently chiral. Enantiomers of a

drug molecule often exhibit vastly different pharmacological activities, with one being potent while the other may be inactive or even toxic. Therefore, ensuring enantiopurity is a paramount concern in drug development.

## Physicochemical Properties

The key physicochemical properties are summarized in the table below, compiled from supplier data.<sup>[2]</sup>

Property	Value
CAS Number	718596-77-1
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	190.2 g/mol
Appearance	White to off-white powder
Purity	≥99% (HPLC)
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = +3 ± 2° (c=0.15 in H <sub>2</sub> O)
Synonyms	L-β-Phe(4-CN)-OH, (S)-4-Cyano-β-phenylalanine

## Spectroscopic Characterization (Anticipated)

Disclaimer: Specific, experimentally verified spectra for **(S)-3-Amino-3-(4-cyanophenyl)propanoic acid** are not readily available in the cited public literature. The following sections describe the expected spectroscopic characteristics based on fundamental principles of NMR, IR, and MS, derived from the molecule's known structure.

### Anticipated <sup>1</sup>H NMR Spectroscopy

In a suitable solvent like D<sub>2</sub>O or DMSO-d<sub>6</sub>, the proton NMR spectrum is expected to show distinct signals:

- Aromatic Protons:** Two doublets in the range of δ 7.5-7.9 ppm. These correspond to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the cyano group

will be further downfield than those meta to it.

- Benzylic Proton (C3-H): A triplet or doublet of doublets around  $\delta$  4.3-4.6 ppm. This proton is coupled to the adjacent methylene protons at C2.
- Methylene Protons (C2-H<sub>2</sub>): Two signals appearing as a multiplet (often a doublet of doublets for each proton) around  $\delta$  2.7-3.0 ppm. These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will couple with each other and with the C3 proton.
- Labile Protons (-NH<sub>2</sub> and -COOH): These signals are broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In D<sub>2</sub>O, these protons will exchange with deuterium and the signals will disappear.

## Anticipated <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum should reveal 8 distinct signals for the 10 carbon atoms:

- Carbonyl Carbon (-COOH):  $\delta$  172-175 ppm.
- Aromatic Carbons: Four signals between  $\delta$  110-150 ppm. This includes the ipso-carbon attached to the propanoic acid chain, the carbon bearing the cyano group, and the two pairs of equivalent CH carbons.
- Nitrile Carbon (-C $\equiv$ N):  $\delta$  118-122 ppm.
- Benzylic Carbon (C3):  $\delta$  50-55 ppm.
- Methylene Carbon (C2):  $\delta$  40-45 ppm.

## Anticipated Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its functional groups:

- -NH<sub>2</sub> Stretch: A broad band (or two sharp peaks) around 3300-3500 cm<sup>-1</sup>.
- -OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.

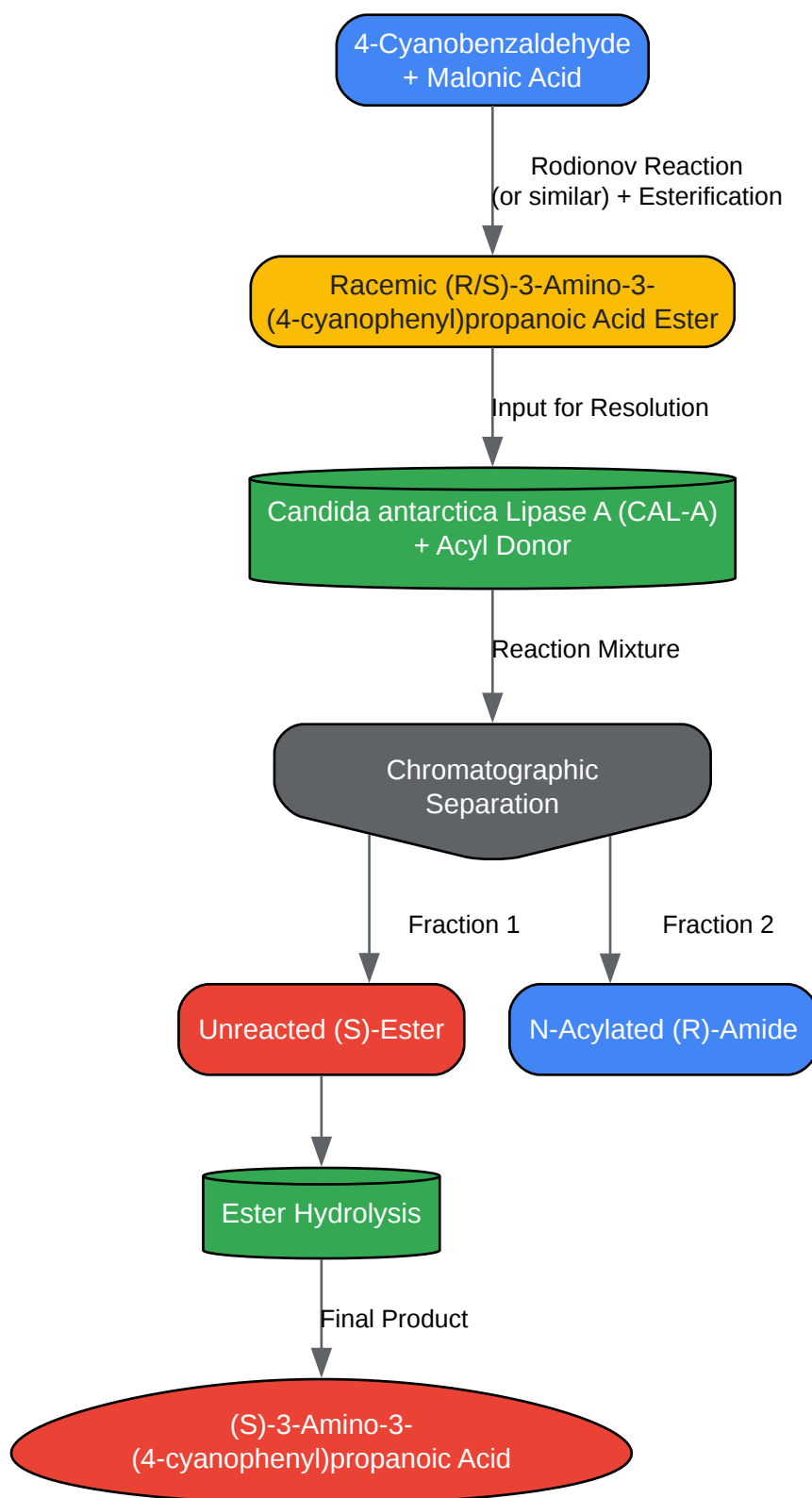
- $\text{-C}\equiv\text{N}$  Stretch (Nitrile): A sharp, medium-intensity peak around  $2220\text{-}2240\text{ cm}^{-1}$ .
- $\text{C=O}$  Stretch (Carboxylic Acid): A strong, sharp peak around  $1700\text{-}1725\text{ cm}^{-1}$ .
- Aromatic  $\text{C=C}$  Stretch: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Anticipated Mass Spectrometry

Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  191.2. High-resolution mass spectrometry would confirm the elemental composition.

## Synthesis and Enantioselective Resolution

The most efficient strategy for obtaining enantiopure **(S)-3-Amino-3-(4-cyanophenyl)propanoic acid** involves a two-stage process: first, the synthesis of the racemic compound, followed by a highly selective enzymatic resolution.



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Caption: Overall workflow for the synthesis and resolution of the target molecule.

## Protocol 1: Synthesis of Racemic Precursor

This protocol is based on the Rodionov reaction, a robust one-pot method for preparing  $\beta$ -amino acids.<sup>[3][4]</sup>

### Causality Behind Choices:

- **Reactants:** 4-Cyanobenzaldehyde is the source of the cyanophenyl group. Malonic acid provides the C2 and C1 carbons. Ammonium acetate serves as both the ammonia source and a basic catalyst.
- **Solvent:** A protic solvent like ethanol is used to facilitate the solubility of the reactants and intermediates.
- **Mechanism:** The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate (Michael) addition of ammonia to the resulting  $\alpha,\beta$ -unsaturated dicarboxylic acid. Subsequent decarboxylation upon heating yields the final racemic  $\beta$ -amino acid.

### Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).
- **Solvent Addition:** Add absolute ethanol to the flask to achieve a reactant concentration of approximately 0.5 M.
- **Reflux:** Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically become a clear solution before a precipitate forms.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-8 hours).
- **Isolation:** Cool the reaction mixture to room temperature and then in an ice bath. The racemic  $\beta$ -amino acid often precipitates as a white solid.
- **Purification:** Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by



recrystallization if necessary.

## Protocol 2: Enantioselective Enzymatic Resolution

This protocol leverages the high enantioselectivity of *Candida antarctica* Lipase A (CAL-A) to resolve the racemic amino ester.<sup>[5]</sup>

Causality Behind Choices:

- **Substrate:** The reaction requires the ethyl or methyl ester of the racemic amino acid, as lipases are ester hydrolases/transferases. The free acid must first be esterified (e.g., using thionyl chloride in ethanol).
- **Enzyme:** CAL-A is chosen for its excellent ability to discriminate between enantiomers of  $\beta$ -amino esters and its high chemoselectivity for N-acylation over other potential side reactions.<sup>[5]</sup>
- **Acyl Donor:** An activated ester like butyl butanoate or 2,2,2-trifluoroethyl butanoate serves as the acyl group donor. The enzyme transfers the butanoyl group specifically to the amino group of one enantiomer (typically the R-enantiomer).
- **Principle (Kinetic Resolution):** The enzyme acylates one enantiomer much faster than the other. By stopping the reaction at ~50% conversion, the mixture will contain the unreacted, enantiopure (S)-amino ester and the N-acylated (R)-amino amide. These two compounds have different chemical properties (basicity, polarity) and can be easily separated.

Step-by-Step Methodology:

- **Esterification:** Convert the racemic acid from Protocol 1 to its corresponding ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid or using  $\text{SOCl}_2$ ).
- **Enzymatic Reaction:** Dissolve the racemic ethyl ester (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether) or use the acyl donor as the solvent (e.g., neat butyl butanoate).
- **Enzyme Addition:** Add immobilized *Candida antarctica* Lipase A (e.g., Novozym 735) to the solution.

- **Acylation:** Add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.0 eq) and stir the suspension at a controlled temperature (e.g., 40-50 °C).
- **Monitoring:** Monitor the conversion by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and enantiomeric excess (ee) of the desired (S)-enantiomer.
- **Workup:** Once 50% conversion is reached, remove the immobilized enzyme by filtration.
- **Separation:** Separate the unreacted (S)-amino ester from the newly formed (R)-N-butanoyl amide. This can be achieved by an acid-base extraction or by column chromatography. The amino ester is basic and can be extracted into an acidic aqueous phase, while the neutral amide remains in the organic phase.
- **Hydrolysis:** Hydrolyze the purified (S)-amino ester to the final (S)-amino acid using standard basic or acidic hydrolysis conditions, followed by neutralization.

## Key Applications in Drug Development and Research

The unique structural features of **(S)-3-Amino-3-(4-cyanophenyl)propanoic acid** make it a high-value component in modern drug discovery.

## Building Block in Peptide Synthesis

In its N-protected forms, such as Fmoc-**(S)-3-amino-3-(4-cyanophenyl)propanoic acid** or the Boc-protected equivalent, the molecule is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS).<sup>[6]</sup> Its inclusion can:

- **Induce Stable Turns:** The  $\beta$ -amino acid structure promotes the formation of turn-like secondary structures in peptides.
- **Enhance Proteolytic Stability:** The altered peptide backbone is not recognized by many proteases, increasing the in-vivo half-life of the resulting peptide drug.
- **Introduce Novel Side-Chain Interactions:** The cyanophenyl group can act as a hydrogen bond acceptor or participate in dipole-dipole and  $\pi$ -stacking interactions within a receptor

pocket, potentially enhancing binding affinity and selectivity.[6]

## Applications in Neuropharmacology

This compound and its derivatives are valuable tools for designing molecules that interact with the central nervous system.[2] They can be used to synthesize analogs of neurotransmitters or to create ligands for receptors that bind amino acids. The defined stereochemistry and rigid structure allow for precise probing of the steric and electronic requirements of receptor binding sites, aiding in the rational design of more potent and selective neurological drugs.[2]

## Conclusion

**(S)-3-Amino-3-(4-cyanophenyl)propanoic acid** is more than a simple chemical reagent; it is an enabling tool for the sophisticated design of next-generation therapeutics. Its molecular structure, characterized by a key stereocenter and a functionalized aromatic ring, provides a unique combination of conformational rigidity and chemical versatility. The well-established synthetic and resolution protocols detailed in this guide offer a clear and reliable pathway for its preparation in an enantiomerically pure form. For researchers in drug development, understanding the nuances of this molecule's structure and synthesis is the first step toward unlocking its considerable potential in creating more stable, selective, and potent peptide-based drugs and neurological agents.

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